

Application Notes and Protocols for circRNA Encapsulation using CP-LC-1254

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Circular RNA (circRNA) has emerged as a promising therapeutic modality due to its high stability and resistance to exonuclease degradation, offering prolonged protein expression compared to linear mRNA.[1] Effective delivery of circRNA in vivo is a critical challenge, with lipid nanoparticles (LNPs) representing a leading delivery platform.[2][3] This document provides detailed application notes and protocols for the encapsulation of circRNA using the novel ionizable lipid, **CP-LC-1254**.

CP-LC-1254 is an ionizable cationic lipid that has been utilized in the formulation of LNPs for the delivery of circRNA in vivo.[4] LNPs formulated with **CP-LC-1254** have been shown to induce protein expression in animal models, demonstrating its potential for therapeutic applications.[4] These LNPs are typically composed of the ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid, which self-assemble with the circRNA cargo to form nanoparticles suitable for systemic administration.[2][3]

Quantitative Data Summary

While a specific data table for **CP-LC-1254** formulated with circRNA is not readily available in the reviewed literature, the following table presents a typical composition for LNP formulations, including the one used for **CP-LC-1254**.



Component	Molar Ratio (%)	Purpose
Ionizable Lipid (CP-LC-1254)	50	Encapsulates and facilitates the release of circRNA into the cytoplasm.
Phospholipid (DOPE)	10	A helper lipid that aids in the structural integrity of the LNP.
Cholesterol	38.5	Stabilizes the LNP structure.
PEG-Lipid (DMG-PEG2000)	1.5	Prevents aggregation and increases circulation time.

Note: The physical properties of LNPs, such as particle size, polydispersity index (PDI), and encapsulation efficiency, are critical quality attributes that should be determined for each formulation.

Experimental Protocols circRNA-LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of circRNA-LNPs using the ionizable lipid **CP-LC-1254** with a microfluidic mixing device.

Materials:

- CP-LC-1254 (in ethanol)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)
- Cholesterol (in ethanol)
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) (in ethanol)
- circRNA (in 10 mM citrate buffer, pH 4.0)
- Ethanol, molecular biology grade



- Citrate buffer (10 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- · Microfluidic mixing device and cartridges
- Syringe pumps

Procedure:

- Prepare the Lipid-Ethanol Solution:
 - In an RNase-free microcentrifuge tube, combine CP-LC-1254, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
 - Vortex briefly to ensure a homogenous mixture.
- Prepare the circRNA-Aqueous Solution:
 - Dilute the circRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration.
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the circRNA-aqueous solution into another.
 - Set the flow rate ratio of the aqueous to organic phase at 3:1.
 - Initiate the mixing process. The rapid mixing of the two solutions will lead to the selfassembly of the circRNA-LNPs.
- Dialysis and Concentration:
 - Collect the LNP solution from the outlet of the microfluidic device.
 - Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated circRNA.



- Concentrate the dialyzed LNPs to the desired volume using a centrifugal filter device.
- Sterilization and Storage:
 - Sterilize the final LNP formulation by passing it through a 0.22 μm filter.
 - Store the circRNA-LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of circRNA-LNPs

- a) Particle Size and Zeta Potential:
- Dilute a small aliquot of the LNP formulation in PBS.
- Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
- Measure the zeta potential using Laser Doppler Velocimetry.
- b) Encapsulation Efficiency Quantification (RiboGreen Assay):
- Prepare a standard curve of the circRNA in the appropriate buffer.
- Total RNA Measurement:
 - Lyse a known volume of the LNP formulation with a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated circRNA.
 - Add the RiboGreen reagent, which fluoresces upon binding to RNA.
 - Measure the fluorescence intensity using a plate reader.
- Free RNA Measurement:
 - To a separate aliquot of the intact LNP formulation (without lysis), add the RiboGreen reagent.
 - Measure the fluorescence intensity, which corresponds to the unencapsulated circRNA.



- Calculate Encapsulation Efficiency (EE):
 - EE (%) = [(Total RNA Free RNA) / Total RNA] x 100

In Vivo Evaluation of circRNA-LNP Efficacy

This protocol describes a general method for evaluating the in vivo protein expression from circRNA delivered by **CP-LC-1254** LNPs using a luciferase reporter.

Materials:

- circRNA-Luciferase-LNPs formulated with CP-LC-1254
- 6-8 week old BALB/c mice (or other appropriate strain)
- D-luciferin substrate
- In vivo imaging system (IVIS) or equivalent bioluminescence imaging system
- Anesthesia (e.g., isoflurane)

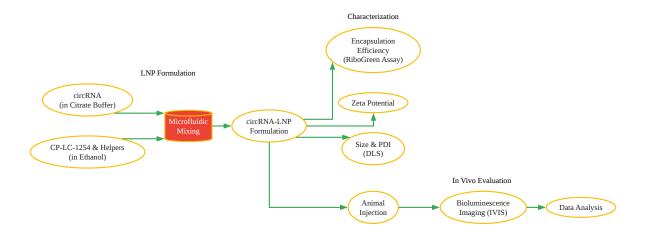
Procedure:

- Animal Acclimatization:
 - Allow mice to acclimatize to the facility for at least one week before the experiment.
- Administration of circRNA-LNPs:
 - Administer the circRNA-Luciferase-LNPs to the mice via the desired route (e.g., intramuscular or intravenous injection). A typical dose may range from 0.5 to 1 mg/kg of circRNA.
- Bioluminescence Imaging:
 - At predetermined time points (e.g., 6, 24, 48, 72 hours, and beyond) post-injection, anesthetize the mice.
 - Administer D-luciferin substrate via intraperitoneal injection.



- Image the mice using an in vivo imaging system to detect the bioluminescent signal from the expressed luciferase.
- Data Analysis:
 - Quantify the bioluminescent signal (radiance) in the region of interest (e.g., injection site or whole body).
 - Plot the radiance over time to assess the kinetics of protein expression.

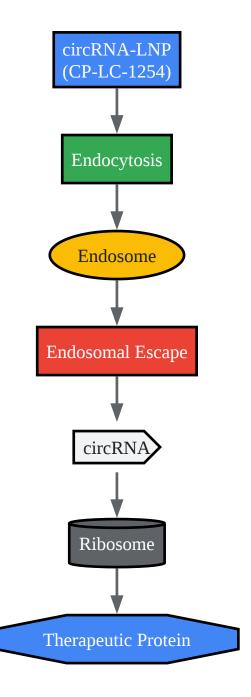
Visualizations



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Caption: Experimental workflow for circRNA-LNP formulation and evaluation.



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Caption: Cellular uptake and mechanism of action of circRNA-LNPs.

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